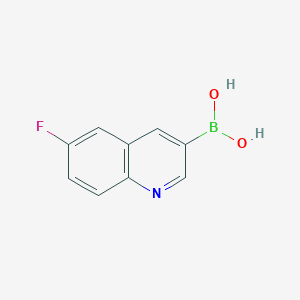

(6-Fluoroquinolin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(6-fluoroquinolin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BFNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBAALVGNOQWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=CC(=C2)F)N=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Organoboron Compounds, Specifically Boronic Acids, in Modern Organic Synthesis

Organoboron compounds, and particularly boronic acids, have become indispensable tools in the arsenal (B13267) of the modern organic chemist. google.comcymitquimica.com Characterized by a carbon-boron bond, these compounds are celebrated for their stability, relatively low toxicity compared to many other organometallic reagents, and their remarkable versatility in chemical reactions. crysdotllc.com

Boronic acids (R-B(OH)₂) are widely employed as key building blocks in the formation of new carbon-carbon and carbon-heteroatom bonds. Their prominence is largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl systems and other complex structures. google.comcymitquimica.com The ease of preparation, stability in air and moisture, and the generation of non-toxic boric acid as a byproduct contribute to their status as 'green' and highly practical reagents in organic synthesis.

The Strategic Importance of Fluoroquinoline Scaffolds in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in a ring structure, are fundamental to the field of medicinal chemistry. Within this vast class of molecules, the quinoline (B57606) framework is recognized as a "privileged scaffold," meaning it is a recurring structural motif in biologically active compounds.

Positional Isomerism and Reactivity of Fluoroquinoline Substituted Boronic Acids

The specific placement of both the fluorine atom and the boronic acid group on the quinoline (B57606) ring system, known as positional isomerism, has a profound impact on the reactivity and properties of the molecule. In the case of (6-Fluoroquinolin-3-yl)boronic acid, the fluorine atom is located on the benzene (B151609) ring portion of the scaffold, while the boronic acid is at the 3-position of the pyridine (B92270) ring.

The electron-withdrawing nature of the fluorine atom at the 6-position influences the electron density across the entire quinoline system. This electronic effect can modulate the reactivity of the boronic acid group at the 3-position. The boronic acid at the C-3 position is poised for reactions such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of substituents at this site. The reactivity of this isomer will differ from that of other isomers, such as (6-Fluoroquinolin-4-yl)boronic acid or (8-Fluoroquinolin-3-yl)boronic acid, due to the different electronic and steric environments of the functional groups.

Contextualizing 6 Fluoroquinolin 3 Yl Boronic Acid As a Versatile Synthetic Precursor

Classical and Emerging Synthetic Pathways to Arylboronic Acids

The preparation of arylboronic acids is a cornerstone of modern organic synthesis, largely due to their role in the widely used Suzuki-Miyaura cross-coupling reaction. rsc.org Over the years, numerous methods have been developed, which can be broadly categorized into direct borylation and metallation-trapping approaches.

Direct Boronation Strategies

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of arylboronic acids. nih.gov This approach involves the direct conversion of a C-H bond on an aromatic ring to a C-B bond, often catalyzed by a transition metal. Iridium-catalyzed borylation, in particular, has proven to be a versatile tool for the functionalization of heteroarenes. nih.govelsevierpure.comnih.gov This method typically utilizes a catalyst system such as [Ir(OMe)COD]₂ with a bidentate ligand like 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy) and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govacs.org The reaction proceeds by activating a C-H bond, allowing for the introduction of the boronic ester group. The regioselectivity of this reaction can often be influenced by the electronic and steric properties of the substituents on the aromatic ring. nih.gov

Recent advancements have also explored metal-free borylation methods. These can involve photoinduced reactions or the use of specific reagents that facilitate the borylation of haloarenes and other activated substrates. organic-chemistry.org

Metallation-Trapping Approaches

A more traditional and widely practiced strategy for synthesizing arylboronic acids involves a two-step process: metallation followed by trapping with a boron-containing electrophile. The initial step typically involves the formation of an organometallic reagent, such as an organolithium or a Grignard reagent, by reacting an aryl halide with a suitable metal. organic-chemistry.org This highly reactive intermediate is then quenched with a trialkyl borate (B1201080), most commonly trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired arylboronic acid. orgsyn.org This method is robust and applicable to a wide range of substrates.

Specific Synthesis Protocols for this compound

The synthesis of the specific target compound, this compound, can be accomplished through tailored protocols that adapt the general strategies mentioned above.

One-Pot Synthesis Techniques

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of arylboronic acids, one-pot procedures can involve the in-situ generation of a reactive intermediate that is immediately consumed in the subsequent borylation step. While specific one-pot syntheses for this compound are not extensively detailed in the provided search results, the principles of one-pot synthesis are well-established for similar compounds. rsc.orgstrath.ac.uknih.govrsc.org For instance, a one-pot approach could potentially involve the direct borylation of 6-fluoroquinoline under conditions that facilitate the immediate formation of the boronic acid without the need to isolate the intermediate boronic ester.

A general procedure for the iridium-catalyzed borylation of 6-fluoroquinolines, which can be a key step in a one-pot sequence, involves heating the 6-fluoroquinoline substrate with B₂pin₂, an iridium catalyst, and a ligand in a suitable solvent like THF. nih.govacs.org Subsequent in-situ hydrolysis of the resulting boronate ester would yield the boronic acid.

Multi-Step Synthetic Sequences and Precursor Design

Multi-step syntheses provide a high degree of control over the final product's structure and purity. The synthesis of this compound often begins with a suitably substituted quinoline (B57606) precursor. For example, a common precursor is a halogenated 6-fluoroquinoline, such as 3-bromo-6-fluoroquinoline.

A typical multi-step sequence would involve:

Halogenation of 6-fluoroquinoline: Introducing a bromine or iodine atom at the 3-position of the 6-fluoroquinoline ring.

Metallation: Converting the 3-halo-6-fluoroquinoline to an organometallic intermediate (e.g., a lithiated species or a Grignard reagent).

Borylation: Reacting the organometallic intermediate with a trialkyl borate.

Hydrolysis: Treating the resulting boronate ester with an aqueous acid to afford this compound.

The design of precursors is crucial for the success of these multi-step syntheses. The stability and reactivity of the intermediates play a significant role. The use of protecting groups, such as N-methyliminodiacetic acid (MIDA) boronates, can be advantageous as they are stable to a wide range of reaction conditions and can be easily deprotected to liberate the boronic acid at a later stage. nih.gov

Advanced Synthetic Control and Optimization

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, ligand, solvent, temperature, and the stoichiometry of the reagents.

In the context of iridium-catalyzed C-H borylation of 6-fluoroquinolines, studies have shown that the choice of ligand can significantly impact the reaction's efficiency. nih.govacs.org For instance, 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy) has been identified as a superior ligand in some cases, leading to high yields of the borylated product. nih.govacs.org The reaction temperature and solvent are also crucial; for example, conducting the reaction in THF at 80 °C has been found to be effective. nih.govacs.org

An in-depth examination of the synthetic approaches for this compound reveals a focus on advanced catalytic methods. These strategies are pivotal for accessing this and related compounds, which are valuable building blocks in medicinal chemistry and materials science. The following sections detail the nuanced methodologies employed in its synthesis, from stereoselective techniques to large-scale production considerations.

1 Asymmetric Synthesis Approaches for Chiral Analogs

The direct asymmetric synthesis to yield chiral analogs of this compound is a sophisticated area of research. While specific methods targeting this exact molecule are not extensively documented, general strategies for creating chiral boronic acids and related heterocyclic structures provide a foundational approach. One such advanced method involves the asymmetric insertion of carbenes into B-H bonds. rsc.org This reaction, catalyzed by a rhodium(I) complex featuring a chiral diene ligand, allows for the synthesis of boranes with a chiral boron atom in high yields and enantiomeric excess. rsc.org

Another relevant strategy is the asymmetric synthesis of chiral quinazolinones, which share a core heterocyclic structure. nih.gov These methods often employ radical-type cross-coupling reactions with olefins, where chiral catalysts guide the stereochemical outcome. nih.gov By modifying quinoline precursors with chiral auxiliaries or employing chiral catalysts during the borylation step, it would be theoretically possible to induce stereoselectivity and generate chiral analogs of this compound. These approaches are critical for developing stereoisomerically pure compounds, which are often essential for targeted biological activity.

2 Stereoselective Synthesis Considerations

Stereoselective synthesis is crucial when multiple stereocenters are present or desired in a molecule. For complex heterocyclic systems related to quinolines, stereoselectivity can be achieved through powerful reaction sequences like the inverse-electron-demand hetero-Diels-Alder (IEDHDA) reaction. rsc.org This method allows for the one-pot construction of complex fused heterocyclic structures with multiple stereocenters, controlling the diastereoselectivity with high precision. rsc.org

When considering the synthesis of this compound derivatives, achieving stereoselectivity would involve carefully controlling the geometry of reactants and the environment of the reaction. The choice of catalyst, ligands, and reaction conditions plays a paramount role. For instance, in the borylation of a quinoline precursor that already contains a chiral center, the catalyst system could influence the diastereoselectivity of the C-H activation and borylation step. The spatial arrangement of substituents on the quinoline ring can direct the incoming boryl group to a specific face of the molecule, a concept known as substrate-controlled stereoselectivity.

3 Catalyst Systems and Reagent Optimization for Boronation

The most direct and efficient method reported for the synthesis of quinoline boronic esters, including the precursor to this compound, is the iridium-catalyzed C-H borylation. nih.govacs.org This methodology allows for the direct functionalization of the quinoline core without the need for pre-functionalized starting materials like haloquinolines, which are often required for traditional cross-coupling methods like the Miyaura borylation. nih.govorganic-chemistry.org

The process typically involves an iridium catalyst, such as [Ir(OMe)COD]₂, and a bidentate nitrogen ligand, with 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy) being particularly effective. nih.govacs.org The boron source is commonly bis(pinacolato)diboron (B₂pin₂). Researchers have optimized these catalyst systems to achieve high yields and regioselectivity. The fluorine atom at the C6 position helps direct the borylation to the C7 position of the quinoline ring. nih.govacs.org

Optimization studies have shown that the choice of solvent and ligand is critical for reaction efficiency. Tetrahydrofuran (THF) has been identified as a highly effective solvent for this transformation. nih.gov The optimization of various parameters is crucial for maximizing the yield of the desired borylated product.

| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | dtbpy | THF | 80 | 98 |

| 2 | dtbpy | MTBE | 60 | 85 |

| 3 | dtbpy | CPME | 100 | 75 |

| 4 | phen | THF | 80 | 70 |

| 5 | bpy | THF | 80 | 65 |

Yields were determined by ¹H NMR analysis using 1,3,5-trimethoxybenzene (B48636) as an internal standard. Reactions were conducted on a 0.2 mmol scale. acs.org

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of (6-Fluoroquinolin-3-yl)boronic acid. These techniques probe the molecular framework at the atomic level, offering precise information on connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), boron (¹¹B), and fluorine (¹⁹F) atoms within the molecule.

¹H NMR: The ¹H NMR spectrum of a related compound, 3-Pyridylboronic acid, shows distinct signals corresponding to the protons on the pyridine (B92270) ring. chemicalbook.com For this compound, one would expect to observe characteristic signals for the protons on the quinoline (B57606) ring system, with their chemical shifts and coupling patterns providing information about their relative positions.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For a similar heterocyclic boronic acid, (6-propylcarbamoyl)pyridine-3-)boronic acid, the ¹³C NMR spectrum revealed distinct peaks for each carbon atom in the molecule. rsc.org

¹¹B NMR: ¹¹B NMR spectroscopy is particularly useful for studying boronic acids as it directly probes the boron atom. nsf.gov This technique can be used to investigate the hybridization state of the boron atom and its interaction with other molecules, such as diols. nsf.gov The chemical shift in an ¹¹B NMR spectrum can confirm the presence of the boronic acid functionality. rsc.orgnsf.gov Boron has two naturally occurring isotopes, ¹¹B (80.1% natural abundance) and ¹⁰B, with ¹¹B being more commonly used for NMR due to its higher sensitivity. nsf.gov

¹⁹F NMR: Given the presence of a fluorine atom in this compound, ¹⁹F NMR spectroscopy is a valuable tool for characterization. db-thueringen.de This technique is highly sensitive and provides specific information about the chemical environment of the fluorine atom, aiding in the confirmation of its position on the quinoline ring.

A hypothetical ¹H NMR data table for this compound is presented below, based on known spectra of similar compounds like Phenylboronic acid and 3-Pyridylboronic acid. chemicalbook.comchemicalbook.com

| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2 | 8.9 | s | - |

| H-4 | 8.1 | s | - |

| H-5 | 7.8 | dd | 9.0, 5.0 |

| H-7 | 7.5 | ddd | 9.0, 8.0, 2.5 |

| H-8 | 7.9 | dd | 8.0, 2.5 |

| B(OH)₂ | 8.2 | s (broad) | - |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of individual components in a mixture.

LC-MS: LC-MS is frequently employed for the analysis of boronic acids. scirp.org It enables the separation of the target compound from impurities and provides its molecular weight. A high-performance liquid chromatography (HPLC) method coupled with mass spectrometry can be used for the sensitive detection of boronic acids. scirp.org

HRMS: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. For instance, the high-resolution electrospray ionization mass spectrometry (HRESIMS) of a similar boronic acid derivative, (6-propylcarbamoyl)pyridine-3-)boronic acid, provided an exact mass that closely matched the calculated value. rsc.org For (8-fluoroquinolin-3-yl)boronic acid, a related compound, predicted collision cross-section values for various adducts have been calculated, which can be useful in its identification by ion mobility-mass spectrometry. uni.lu

A summary of expected mass spectrometry data for this compound is provided below.

| Technique | Ionization Mode | Expected m/z | Information Obtained |

| LC-MS | ESI+ | [M+H]⁺ | Molecular Weight Confirmation |

| HRMS | ESI+ | [M+H]⁺ | Elemental Composition |

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For a related compound, 3-Fluorophenylboronic acid, the FTIR spectrum has been recorded to identify its characteristic functional groups. nih.gov In the IR spectrum of this compound, one would expect to see characteristic absorption bands for the O-H stretch of the boronic acid group, the B-O stretch, and vibrations associated with the quinoline ring and the C-F bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The UV-Vis spectrum of phenylboronic acid has been studied in the presence of diols to investigate their interaction. researchgate.net this compound, with its extended aromatic system, is expected to exhibit distinct absorption maxima in the UV region, which can be useful for quantitative analysis and for studying its interactions with other molecules.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful methods used extensively in the analysis of boronic acids. waters.comwaters.com

HPLC is a widely used technique for the separation and quantification of components in a mixture. waters.com For boronic acids, reversed-phase HPLC is a common method. researchgate.net The development of a robust HPLC method is crucial for monitoring reaction progress and for quality control of the final product. waters.com An HPLC method for the selective detection of boronic acids can be achieved by post-column derivatization with reagents like alizarin, which forms fluorescent complexes with boronic acids. wur.nl

A typical HPLC method for the analysis of boronic acids might involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a modifier like formic acid. waters.com

| Parameter | Typical Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient with formic acid |

| Detection | UV or PDA |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. For non-volatile compounds like boronic acids, derivatization is a necessary step to increase their volatility for GC analysis. In the context of quinoline boronic acids, a common derivatization method is the formation of pinacol (B44631) esters. This process involves reacting the boronic acid with pinacol to create a more volatile boronate ester, which is amenable to GC analysis.

While specific research detailing the GC analysis of volatile derivatives of this compound is not prevalent in the public domain, the methodology has been applied to related compounds. For instance, the analysis of 3-quinoline boronic acid pinacol ester by Gas Chromatography-Mass Spectrometry (GC-MS) has been documented in research focused on the synthesis of boron-containing dyes. port.ac.uk This indicates that a similar approach would be applicable to this compound. The resulting chromatogram would provide crucial information on the purity of the derivatized compound and could be used to quantify it in a mixture. The mass spectrum would further confirm the identity of the derivative by providing its mass-to-charge ratio.

Crystallographic Analysis for Solid-State Structure Determination (X-ray Diffraction)

Although a specific crystal structure for this compound has not been found in the reviewed literature, the characterization of other quinoline derivatives by single-crystal XRD is well-documented. For example, studies on novel organic molecules with a quinoline core have utilized single-crystal XRD to reveal their crystal system, space group, and intermolecular interactions, which are crucial for understanding their material properties. rsc.org It is a standard and essential technique for the full characterization of such compounds. rsc.org

Should single crystals of this compound be grown, X-ray diffraction analysis would yield a set of crystallographic parameters. A hypothetical data table for such an analysis is presented below to illustrate the type of information that would be obtained. It is important to note that this data is illustrative and not based on experimental results for this specific compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 9.8 |

| c (Å) | 12.3 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 906.15 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.398 |

| Absorption coefficient (mm⁻¹) | 0.125 |

This data would provide an unambiguous determination of the solid-state structure of this compound, offering insights into its molecular geometry and packing, which are fundamental to understanding its physical and chemical properties.

Computational and Theoretical Studies of 6 Fluoroquinolin 3 Yl Boronic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of (6-Fluoroquinolin-3-yl)boronic acid at the electronic level. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G+(d,p), to provide a balance between accuracy and computational cost. nih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is defined by the arrangement of its electrons in various molecular orbitals. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial as these frontier orbitals govern the molecule's reactivity and electronic transitions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger energy gap suggests higher stability and lower reactivity. For this compound, the HOMO-LUMO gap would be a critical parameter in predicting its behavior in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: These values are illustrative and represent typical energies obtained from DFT calculations for similar aromatic boronic acids.

Reactivity Predictions and Reaction Site Preferences

The reactivity of this compound can be predicted by examining its Molecular Electrostatic Potential (MEP) and Fukui functions. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites.

Regions of negative electrostatic potential, typically around the nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the boronic acid group, are susceptible to electrophilic attack. Conversely, areas with positive potential, such as the hydrogen atoms and the boron atom, are prone to nucleophilic attack. The fluorine atom's electron-withdrawing nature would also influence the charge distribution across the aromatic system.

Fukui functions can further refine these predictions by quantifying the change in electron density at a specific atomic site upon the addition or removal of an electron, thus identifying the most probable sites for nucleophilic and electrophilic attack.

Conformational Analysis and Tautomerism

This compound can exist in different conformations due to the rotation around the C3-B bond. Computational methods can be employed to calculate the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation. The planar conformation, where the boronic acid group is coplanar with the quinoline ring, is often the most stable due to extended π-conjugation.

Boronic acids can also exhibit tautomerism, particularly the formation of boronate esters in the presence of diols. nih.gov In aqueous solutions, the boronic acid group can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form upon binding with a hydroxide (B78521) ion. lodz.pl Computational studies can model these different forms and predict their relative stabilities under various pH conditions.

Molecular Dynamics Simulations for Solvent and Conformational Effects

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a solvent environment, which is crucial for understanding its behavior in solution-phase reactions and biological systems. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal how intermolecular interactions influence its conformation and stability.

These simulations can model the hydrogen bonding network between the boronic acid's hydroxyl groups and water molecules, as well as the interactions of the aromatic system with different solvents. This information is valuable for predicting solubility and for understanding the initial steps of reactions in solution.

In Silico Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a key application is in modeling its participation in cross-coupling reactions, such as the Suzuki-Miyaura reaction.

By calculating the energies of reactants, intermediates, products, and, most importantly, transition states, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates and selectivity. For instance, modeling the transmetalation step in a Suzuki-Miyaura coupling would involve calculating the structure and energy of the transition state where the quinolinyl group is transferred from boron to the palladium catalyst.

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can be compared with experimental data for structure validation.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared with experimental spectra, can aid in the assignment of signals to specific atoms in the molecule.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. Characteristic vibrational modes, such as the O-H and B-O stretching of the boronic acid group and the C-F stretching of the quinoline ring, can be identified.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. lodz.pl This can help in understanding the photophysical properties of the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | C-B carbon chemical shift (ppm) | 130-140 |

| IR | O-H stretch (cm⁻¹) | 3200-3600 |

| UV-Vis | λ_max (nm) | ~280, ~320 |

Note: These are illustrative values based on typical computational predictions for aromatic boronic acids and quinoline derivatives.

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Routes to (6-Fluoroquinolin-3-yl)boronic Acid

The classical synthesis of quinoline (B57606) boronic acids often involves multi-step processes that may use harsh reagents and generate significant waste. researchgate.netchemicalbook.comiipseries.org Future research is focused on developing more sustainable and efficient "green" synthetic methods. These approaches prioritize high atom economy, the use of renewable starting materials, environmentally benign solvents, and energy-efficient processes. researchgate.netrsc.orgijpsjournal.com

One of the most promising modern techniques is the direct C-H borylation of the pre-formed 6-fluoroquinoline (B108479) core. nih.govacs.org Iridium-catalyzed borylation, for instance, allows for the direct installation of a boronic ester group onto the quinoline scaffold, often with high regioselectivity influenced by existing substituents like the fluorine atom. nih.govacs.org This method significantly shortens the synthetic sequence compared to traditional routes that might start with a borylated benzene (B151609) ring or involve a lithium-halogen exchange on a bromoquinoline. chemicalbook.comwikipedia.org

Future research will likely focus on optimizing these C-H activation/borylation reactions by exploring earth-abundant metal catalysts (e.g., iron, copper) to replace precious metals like iridium and palladium. dntb.gov.ua Furthermore, the development of one-pot tandem reactions, where the quinoline ring is formed and subsequently borylated in a single continuous process, represents a key goal for achieving ultimate synthetic efficiency and sustainability. dntb.gov.uaresearchgate.net

Table 1: Comparison of Synthetic Routes to Quinoline Boronic Acids

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Classical Synthesis | Typically involves lithium-halogen exchange on a haloquinoline followed by quenching with a borate (B1201080) ester. chemicalbook.comwikipedia.org | Well-established procedures. | Requires cryogenic temperatures, stoichiometric organometallic reagents, and multiple steps. |

| Miyaura Borylation | Palladium-catalyzed cross-coupling of a haloquinoline with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.org | Good functional group tolerance. | Requires a pre-functionalized (halogenated) quinoline and a palladium catalyst. |

| Iridium-Catalyzed C-H Borylation | Direct conversion of a C-H bond on the quinoline ring to a C-B bond using an iridium catalyst and a diboron reagent. nih.govacs.org | High atom economy, fewer synthetic steps. | Relies on expensive and precious iridium catalysts. |

| Green Multicomponent Reactions (MCRs) | Combining multiple starting materials in a one-pot reaction to form the quinoline scaffold, potentially followed by borylation. rsc.org | High efficiency and complexity generation. rsc.org | Optimization can be challenging; integration of borylation is an area of active research. |

Exploration of Undiscovered Reactivity Profiles and Catalytic Applications

While this compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions, its full reactivity profile remains largely untapped. chemimpex.comchemimpex.com Boronic acids are known to act as Lewis acid organocatalysts for a variety of transformations, including aza-Michael additions, amidations, and cycloadditions. nih.gov Future research will likely investigate the catalytic potential of this compound, leveraging the electronic effects of the fluoro and quinolinyl groups to modulate its catalytic activity and selectivity.

The ability of some quinoline boronic acids to self-assemble through intermolecular B-N bonds presents another fascinating research avenue. nih.gov Investigating whether this compound exhibits similar supramolecular behavior could lead to the design of novel functional materials, sensors, or controlled-release systems. nih.govmackenzie.br Furthermore, exploring its use as a surrogate for other functional groups, such as a hydroxide (B78521) synthon upon activation with fluoride (B91410), could unlock novel three-component coupling reactions. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. Research into the synthesis of quinolines using continuous flow reactors is already underway, demonstrating the potential for greener and more efficient production. rsc.org Integrating the synthesis of this compound into a continuous flow process, from the initial ring formation to the final C-H borylation, is a key future direction.

Moreover, the development of automated synthesis platforms is revolutionizing small molecule discovery. nih.gov These platforms often rely on building blocks that have a common reactive handle for iterative coupling. Boronic acids, particularly when protected as their MIDA (N-methyliminodiacetic acid) boronate esters, are ideally suited for this purpose. nih.gov An automated synthesizer could use a MIDA-protected version of this compound to rapidly generate libraries of complex molecules for screening in drug discovery and materials science. The process typically involves an automated sequence of deprotection to the free boronic acid, coupling with the next building block, and purification. nih.gov

Advanced Fluorination Strategies and their Impact on Quinoline Boronic Acid Reactivity

The fluorine atom at the C6-position significantly influences the physicochemical properties of this compound. The strong electron-withdrawing nature of fluorine increases the Lewis acidity of the boronic acid group compared to its non-fluorinated counterpart. nih.gov This enhanced acidity can affect its binding affinity in sensing applications and its activity in catalytic cycles. nih.govscispace.comnih.gov

Future research will focus on two main areas:

Synthesis of Novel Analogs: Applying advanced fluorination techniques to create a wider range of fluorinated quinoline boronic acids. Methods like photoredox-catalyzed nucleophilic fluorination or palladium-catalyzed fluorination of aryl triflates could be used to install fluorine atoms at other positions on the quinoline ring system. princeton.eduharvard.eduacs.orgucla.edu This would generate a library of new building blocks with fine-tuned electronic properties.

Understanding Structure-Activity Relationships: Systematically studying how the position and number of fluorine substituents on the quinoline boronic acid scaffold impact its reactivity, pKa, catalytic efficacy, and biological activity. nih.gov This knowledge is crucial for the rational design of next-generation catalysts, sensors, and therapeutic agents. For instance, research has shown that fluoride can protect boronic acids from decomposition in certain copper-catalyzed reactions, a finding that could be highly relevant for the application of these compounds. rsc.org

Table 2: Predicted Impact of Fluorination on Boronic Acid Properties

| Property | Effect of Fluorine Substituent | Rationale |

|---|---|---|

| Lewis Acidity (pKa) | Increased acidity (lower pKa). nih.gov | The strong inductive electron-withdrawing effect of fluorine makes the boron atom more electron-deficient. nih.gov |

| Reactivity in Suzuki Coupling | Can be modified depending on the electronic environment. | Electronic effects influence the rates of oxidative addition and transmetalation steps. |

| Catalytic Activity | Potentially enhanced for reactions requiring strong Lewis acids. | Increased acidity can lead to stronger activation of substrates. nih.gov |

| Binding Affinity (Sensors) | Stronger binding to diols at physiological pH. nih.gov | A lower pKa means a greater proportion of the more strongly binding tetrahedral boronate form is present at a given pH. wikipedia.org |

Expanding Applications Beyond Traditional Organic Synthesis

The unique properties of this compound make it a highly promising candidate for applications that extend far beyond its role as a synthetic intermediate. mackenzie.brresearchgate.net The fusion of a biologically relevant quinoline core with a versatile boronic acid moiety opens doors in medicinal chemistry, materials science, and chemical biology. ijpsjournal.comboronmolecular.com

Medicinal Chemistry: The quinoline scaffold is a privileged structure in drug discovery, while boronic acids are known to act as potent enzyme inhibitors, famously exemplified by the proteasome inhibitor bortezomib. wikipedia.orgnih.gov Future work will likely explore this compound and its derivatives as inhibitors for targets like proteases or as antifungal agents. nih.govnih.gov

Materials Science: Arylboronic acids are used to develop advanced materials, including supramolecular polymers and fluorescent sensors. chemimpex.commackenzie.br The quinoline portion of the molecule is inherently fluorescent, suggesting that this compound could be developed into a sensor for saccharides, metal ions, or other biologically important analytes. chemimpex.comnih.gov The reversible covalent interaction between the boronic acid and diols would modulate the fluorescence of the quinoline core, providing a detectable signal. boronmolecular.com

Chemical Biology: Boronic acids are invaluable tools for molecular recognition and have been used to create drug delivery systems that target specific cells or tissues. nih.gov The ability to bind to diols on cell surfaces could be harnessed to deliver therapeutic payloads attached to the this compound scaffold.

Q & A

Basic: What are the key challenges in synthesizing and purifying (6-Fluoroquinolin-3-yl)boronic acid, and how can they be addressed methodologically?

Boronic acids are prone to instability and trimerization (boroxine formation) during synthesis. For this compound, protecting-group strategies or intermediate derivatization (e.g., pinacol ester formation) can stabilize the boronic acid moiety during multi-step synthesis . Post-synthesis, reverse-phase LC-MS/MS with Multiple Reaction Monitoring (MRM) mode ensures precise quantification of trace impurities (<1 ppm) by targeting specific fragmentation patterns, as demonstrated in boronic acid impurity analysis for pharmaceuticals .

Advanced: How do kinetic parameters (e.g., kon/koff rates) influence the binding efficiency of this compound with diol-containing biomolecules?

Stopped-flow fluorescence assays reveal that kon values dictate binding equilibrium, with faster kon rates (e.g., for D-fructose > D-glucose) correlating with higher thermodynamic affinities . For fluorinated quinoline derivatives, the electron-withdrawing fluoro group may lower the boronic acid’s pKa, enhancing diol binding at physiological pH. Computational modeling (e.g., DFT) can predict steric and electronic effects of the quinoline scaffold on kon/koff rates .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

MALDI-TOF MS with 2,5-dihydroxybenzoic acid (DHB) as a matrix prevents boroxine artifacts by in situ esterification, enabling accurate mass determination of underivatized boronic acids . For impurity profiling, LC-MS/MS in MRM mode achieves detection limits <0.1 ppm, validated via ICH guidelines for specificity and linearity .

Advanced: How can this compound be integrated into covalent drug design, such as proteasome inhibitors or tubulin-targeting agents?

Boronic acids mimic peptide aldehydes in proteasome inhibitors (e.g., bortezomib), forming reversible covalent bonds with catalytic threonine residues . For tubulin inhibition, fluorinated quinoline analogs may enhance cellular uptake and binding to β-tubulin’s colchicine site, as seen in combretastatin-derived boronic acids . Structure-activity relationship (SAR) studies should prioritize substituent effects on electrophilicity and solubility.

Advanced: What experimental strategies optimize this compound’s selectivity for glycoprotein capture in biosensing applications?

Surface plasmon resonance (SPR) with AECPBA-functionalized surfaces shows that buffer composition (e.g., pH 8.5 with 100 mM NaCl) minimizes non-specific interactions, enhancing glycoprotein selectivity . Secondary interactions (e.g., hydrophobic effects from the quinoline ring) can be mitigated via PEGylation or zwitterionic surface modifications .

Advanced: How can boroxine formation during mass spectrometry analysis of this compound be suppressed?

On-plate derivatization with DHB matrix esterifies boronic acids, eliminating dehydration/trimerization. For branched peptides, pre-treatment with diols (e.g., mannitol) stabilizes boronic esters, simplifying MALDI-MS/MS sequencing .

Advanced: Can photoresponsive systems modulate this compound’s binding activity in dynamic environments?

Azobenzene-boronic acid conjugates enable light-controlled diol binding. E→Z isomerization with red light (620 nm) increases binding affinity by 20-fold via steric and electronic modulation, applicable in glucose-responsive hydrogels or drug release systems .

Basic: What role does the fluorine substituent play in this compound’s physicochemical properties?

The 6-fluoro group enhances metabolic stability and membrane permeability via reduced CYP450 metabolism. It also lowers the boronic acid’s pKa (~8.5 → ~7.8), favoring diol binding at physiological pH .

Advanced: How does the quinoline scaffold influence the thermal stability and degradation pathways of this compound?

Thermogravimetric analysis (TGA) reveals aromatic boronic acids decompose via B-O bond cleavage at >200°C. The quinoline ring’s rigidity may delay degradation, making it suitable for high-temperature applications (e.g., flame retardants) .

Basic: What design principles improve this compound’s efficacy in fluorescent chemosensors?

Incorporating fluorophores (e.g., rhodamine) near the boronic acid moiety enables ratiometric sensing. The quinoline’s π-system can enhance fluorescence quenching/recovery mechanisms upon diol binding . For glucose detection, polymer-bound boronic acids (e.g., PAPBA) exploit solubility changes via reversible crosslinking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.